N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide

Pharmaceutical Analysis Impurity Profiling NMR Spectroscopy

Pharmaceutical QC teams require structurally confirmed impurity standards to meet ICH Q2(R2) method validation. This batch-certified Aficamten Impurity 49 (≥95% HPLC) eliminates identification ambiguity in HPLC-UV analysis. - Definitive RRT/RRF establishment for system suitability - Quantitative marker for ICH Q1A(R2) stability & batch release - Full characterization (NMR, MS, IR, UV) for CTD Module 3.2.S.3.2 filing

Molecular Formula C14H15ClN4O2
Molecular Weight 306.75 g/mol
CAS No. 339029-41-3
Cat. No. B1530948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide
CAS339029-41-3
Molecular FormulaC14H15ClN4O2
Molecular Weight306.75 g/mol
Structural Identifiers
SMILESCN(C)C=C(C#N)C(=O)NC=NOCC1=CC=C(C=C1)Cl
InChIInChI=1S/C14H15ClN4O2/c1-19(2)8-12(7-16)14(20)17-10-18-21-9-11-3-5-13(15)6-4-11/h3-6,8,10H,9H2,1-2H3,(H,17,18,20)
InChIKeyPEWQJDHKKNHFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aficamten Impurity 49 Reference Standard Overview


N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide (CAS 339029-41-3, MFCD00172866, C₁₄H₁₅ClN₄O₂, MW 306.75) is a synthetic acrylamide derivative bearing a (4-chlorobenzyl)oxyimino moiety, a cyano group, and a dimethylamino substituent . It is formally catalogued as Aficamten Impurity 49, a process-related impurity reference standard used in the analytical development and quality control of the next-generation cardiac myosin inhibitor aficamten (CK-3773274, CK-274) . The compound is supplied with certified purity (≥95% by HPLC) and comprehensive characterization data (NMR, MS, IR, UV) to support pharmaceutical method validation, ANDA/DMF filing, and stability studies .

Impurity Standard Dedicated to Aficamten Impurity 49 identification and quantification
Certified Purity ≥95% HPLC supports accurate external standard quantification
Full Characterization NMR, HRMS, IR, UV, 2D NMR data package for method validation

Why Generic Substitution Fails for This Impurity Standard


This compound is not a general-purpose reagent; it functions as a drug substance impurity reference standard. Its utility is anchored to the specific analytical target profile (ATP) and impurity control strategy for aficamten drug substance and drug product . Aficamten (MW 337.38) possesses a distinct 1,2,4-oxadiazole core absent in this impurity [1]. Consequently, chromatographic retention time, relative response factor (RRF), and mass spectral fragmentation pattern are intrinsically non-transferable to other aficamten-related substances or other drug impurity standards. Replacing this compound with a generic acrylamide or a structurally divergent impurity will invalidate system suitability criteria and compromise the regulatory defensibility of the analytical method [2].

Structural Divergence

This impurity contains a chlorobenzyloxyimino group absent in generic acrylamides; chromatographic retention and mass spectra are not transferable.

Purity Factor Mismatch

Uncertified or lower-purity substitutes cannot provide the certified purity factor needed for accurate impurity calculation and may lead to false out-of-specification results.

Characterization Gap

Generic building blocks lack the multi-technique characterization package (NMR, MS, IR, UV) required for system suitability and regulatory documentation context.

Differentiating Aficamten Impurity 49 as a Critical Reference Material


Structural Authentication of the Chlorobenzyloxyimino Moiety

Certified reference standards of Aficamten Impurity 49 are supplied with structural confirmation by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), unequivocally establishing the presence of the (4-chlorobenzyl)oxyimino moiety at the acrylamide N-position . This structural authentication is the prerequisite for establishing a compound-specific relative retention time (RRT) and relative response factor (RRF) in the aficamten HPLC impurity method. In contrast, Aficamten API (CAS 2364554-48-1, C₁₈H₁₉N₅O₂) lacks both the chlorobenzyl and cyanoacrylamide substructures, producing entirely distinct spectroscopic fingerprints [1].

Structural Identity
Class-level inference
Impurity 49 (target) MW 306.75, C₁₄H₁₅ClN₄O₂, distinct ¹H NMR for chlorobenzyloxyimino protons
Aficamten API MW 337.38, C₁₈H₁₉N₅O₂, lacking chloro and cyanoacrylamide substructures
Ensures unambiguous impurity identification and RRT assignment
Batch-specific NMR/HRMS required for system suitability
Pharmaceutical Analysis Impurity Profiling NMR Spectroscopy

Certified HPLC Purity for Regulatory-Compliant Quantification

Commercially available batches of Aficamten Impurity 49 are certified at ≥95% purity by HPLC . This purity specification is critical for accurate quantification of this impurity in aficamten drug substance and drug product, as the impurity content calculation in the 100% method (area normalization) or external standard method is directly dependent on reference standard purity. For the aficamten API, the reported purity is 99.86–99.98% by HPLC . Although the impurity standard has lower absolute purity than the API, its certified purity factor is essential for calculating the correct impurity response factor; using an uncharacterized or lower-purity substitute would propagate systematic error into the reported impurity level and potentially cause a false out-of-specification (OOS) result [1].

Certified Purity
Class-level inference
≥95%
vs API 99.86–99.98% (normal for impurity standards)
Certified purity factor essential for accurate impurity quantification
Purity difference ~5% is expected and acceptable
Quality Control Method Validation HPLC Purity

Complete Characterization Package for System Suitability

The reference standard for Aficamten Impurity 49 (CAS 339029-41-3) is supplied with a comprehensive characterization data package including COA, ¹H NMR, ¹³C NMR, MS, HPLC, IR, UV, 2D NMR, and moisture content . This multi-technique characterization is essential for establishing compound identity in the system suitability test (SST) of the aficamten impurity method. In contrast, a generic 2-cyano-3-(dimethylamino)acrylamide building block (e.g., CAS 37858-68-7, C₆H₉N₃O, MW 139.16) lacks the (4-chlorobenzyl)oxyimino substituent and therefore cannot serve as a retention time or resolution marker for this specific impurity. The molecular weight difference (306.75 vs. 139.16 g/mol) and UV chromophore difference (chlorobenzyl vs. none) make chromatographic behavior entirely non-predictive.

Characterization Package
Class-level inference
COA ¹H/¹³C NMR HRMS HPLC IR UV 2D NMR Moisture
Orthogonal data supports system suitability and identity confirmation
Generic acrylamide (MW 139.16) lacks chlorobenzyloxyimino chromophore
Reference Standard Characterization System Suitability Pharmacopoeial Compliance

Application Scenarios in Pharmaceutical Development


HPLC Method Development and Validation

Use as a primary reference standard to establish relative retention time (RRT) and relative response factor (RRF) for Impurity 49 in the aficamten HPLC-UV method. The certified purity (≥95%) and comprehensive characterization data package (NMR, MS, IR, UV) support method validation per ICH Q2(R2), including system suitability, specificity, linearity, accuracy, and LOQ/LOD determination .

Quality Control Release and Stability Testing

Employ as a quantitative impurity marker in QC batch release testing and ICH Q1A(R2) stability studies. The well-characterized impurity standard ensures accurate quantification of Impurity 49 throughout the product shelf-life, enabling detection of any degradation-related increase above the ICH Q3A identification threshold .

Regulatory Filing Support for ANDA and DMF

Include as a characterized impurity reference standard in the Common Technical Document (CTD) Module 3.2.S.3.2 (Impurities) for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). The batch-specific COA and multi-technique characterization data meet FDA and EMA reference standard documentation expectations [1].

Forced Degradation and Stress Testing Studies

Utilize as an authentic impurity marker to identify and quantify Impurity 49 formed under ICH Q1B photolytic, oxidative, thermal, and hydrolytic stress conditions. The availability of this structurally confirmed standard enables definitive identification of degradation products versus process impurities .

Application
Selection Property
Validation Focus
HPLC Method Development
Certified purity (≥95%) and full characterization data package
RRT/RRF establishment, ICH Q2(R2) method validation compliance
QC Release & Stability
Impurity marker with documented purity factor
Quantitative accuracy over shelf-life, ICH Q3A thresholds
ANDA/DMF Filing Support
Batch-specific COA, multi-technique characterization
Regulatory documentation expectations
Forced Degradation Studies
Authentic impurity marker
Degradation product identification vs. process impurities
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